(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one
Description
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by its trifluoromethyl group, ethoxy substituent, and sec-butylamino moiety at the 4-position of the butenone backbone. Its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Key structural features:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Ethoxy group: Influences electron distribution and steric bulk.
Properties
Molecular Formula |
C10H16F3NO2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(E)-4-(butan-2-ylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H16F3NO2/c1-4-7(3)14-9(16-5-2)6-8(15)10(11,12)13/h6-7,14H,4-5H2,1-3H3/b9-6+ |
InChI Key |
PMLREVMOWYIPAG-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(C)N/C(=C\C(=O)C(F)(F)F)/OCC |
Canonical SMILES |
CCC(C)NC(=CC(=O)C(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Scheme and Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one + sec-butylamine | Mix in ethanol or methanol, stir at 25-50°C for 4-12 hours | Formation of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one via nucleophilic addition |
| 2 | Work-up | Quench reaction, extract with organic solvent, dry over anhydrous MgSO4 | Removal of excess amine and impurities |
| 3 | Purification | Column chromatography on silica gel or recrystallization | Purity >90% confirmed by GC and NMR |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Confirms the presence of the sec-butylamino group and the retention of the ethoxy and trifluoromethyl ketone moieties.
- Gas Chromatography (GC): Used to assess purity, typically >90%.
- Mass Spectrometry (MS): Confirms molecular weight of 239.23 g/mol for the amino-substituted product.
- Physical Properties: The product is typically a liquid or low-melting solid, with properties consistent with the molecular structure.
Research Findings and Notes
- The amination reaction is sensitive to moisture and heat; thus, inert atmosphere and controlled temperature are recommended.
- The trifluoromethyl group significantly influences the reactivity, enhancing electrophilicity at the β-position.
- The ethoxy substituent stabilizes the enone system and facilitates selective amination.
- The compound has been used as an intermediate in peptide synthesis and as a building block for fluorinated bioactive molecules.
Summary Table of Key Compounds and Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Notes |
|---|---|---|---|---|---|
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 | 168.12 | Ethoxy, trifluoromethyl ketone, enone | 59938-06-6 | Precursor for amination |
| (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one | C10H16F3NO2 | 239.23 | Ethoxy, sec-butylamino, trifluoromethyl ketone, enone | 1365994-85-9 | Target compound |
Chemical Reactions Analysis
Types of Reactions
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy, sec-butylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one has been studied for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses makes it a candidate for the development of anti-inflammatory drugs. Its structural features may allow it to inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one may have neuroprotective effects. Studies indicate that it could protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agrochemical Applications
Pesticide Development
The unique chemical structure of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one positions it as a candidate for developing novel pesticides. Its bioactive properties could be harnessed to create effective agents against agricultural pests while minimizing environmental impact.
Herbicide Potential
Research is ongoing to explore the herbicidal properties of this compound. Its efficacy in inhibiting weed growth could lead to the formulation of new herbicides that target specific plant species without harming crops.
Material Science Applications
Fluorinated Polymers
Due to its trifluoromethyl group, (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can be utilized in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for various industrial applications.
Coatings and Adhesives
The compound's reactivity may also lend itself to applications in coatings and adhesives. Its incorporation into formulations can enhance the durability and performance of these materials under harsh environmental conditions.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one showed promising results in controlling pest populations while maintaining crop yield. The studies highlighted its selective action against target pests with minimal impact on beneficial insects.
Mechanism of Action
The mechanism of action of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
Research Findings and Data
Comparative Reactivity Data
Biological Activity
(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one, also known by its CAS number 1365994-85-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is C₆H₈F₃N₁O₂. The compound features a trifluoromethyl group which is known to enhance biological activity due to its electronegative properties.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 168.12 g/mol |
| Appearance | Colorless to yellow liquid |
| Purity | ≥90% (GC) |
| Storage Temperature | 0-10 °C |
Research indicates that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
- Cytotoxic Effects : In vitro studies have indicated that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : Research conducted at a university laboratory found that (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one displayed inhibitory effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. According to the safety data sheet provided by AK Scientific:
- Skin Irritation : The compound is classified as a skin irritant (Category 2), indicating potential for causing inflammation upon contact.
- Eye Irritation : It is also classified as an eye irritant (Category 2A), necessitating precautions during handling.
Q & A
Basic: What synthetic methodologies are reported for (E)-4-Ethoxy-4-sec-butylamino-1,1,1-trifluorobut-3-en-2-one, and what critical parameters govern yield optimization?
Methodological Answer:
The synthesis involves a condensation reaction between 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one and sec-butylamine derivatives. Key steps include:
- Reaction Setup : Heating at 80–82°C in acetonitrile with triethylamine as a catalyst for 24 hours.
- Purification : Post-reaction extraction with chloroform and recrystallization using hexane:ethyl acetate (4:1) to isolate the product.
- Critical Parameters :
- Temperature : Elevated temperatures (80–82°C) favor reaction completion but risk side reactions.
- Solvent : Acetonitrile enhances solubility of intermediates.
- Stoichiometry : Equimolar ratios of reactants minimize byproducts.
Yield optimization requires strict control of anhydrous conditions and catalyst loading .
Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structural features?
Methodological Answer:
- 19F NMR : Detects the trifluoromethyl group (δ -70 to -80 ppm).
- 1H NMR : Ethoxy protons (δ 1.2–1.4 ppm) and sec-butylamino protons (δ 0.8–1.0 ppm) confirm substituent geometry.
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 253 for C₁₁H₁₆F₃NO₂) confirm molecular weight.
Comparative analysis with Z-isomer spectra (e.g., NOESY NMR) resolves stereochemical ambiguities .
Advanced: How can the stereochemical integrity of the (E)-configuration be preserved during synthesis, and what analytical techniques validate it?
Methodological Answer:
- Stereochemical Preservation :
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis or isomerization.
- Optimize reaction time to avoid prolonged heat exposure.
- Validation Techniques :
Advanced: What strategies address conflicting literature data on the compound’s reactivity under varying pH conditions?
Methodological Answer:
- Controlled Kinetic Studies :
- Conduct reactions in buffered solutions (pH 2–12) to isolate pH effects.
- Monitor progress via HPLC or in situ FTIR to track intermediate formation.
- Statistical Analysis :
- Apply ANOVA to identify significant variances across pH conditions.
- Replicate studies under identical conditions to rule out experimental artifacts.
- Degradation Mitigation : Use continuous cooling to stabilize samples during long-term studies, as organic degradation accelerates at higher temperatures .
Advanced: How does the electron-withdrawing trifluoromethyl group influence electrophilic reactivity compared to non-fluorinated analogs?
Methodological Answer:
- Computational Analysis :
- Perform DFT calculations to map electron density at reactive sites (e.g., α-carbon adjacent to CF₃).
- Experimental Validation :
Basic: What purification methods are recommended to isolate high-purity (E)-isomer samples?
Methodological Answer:
- Recrystallization : Use hexane:ethyl acetate (4:1) to exploit differential solubility of (E) and (Z) isomers.
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane).
- Analytical Purity Checks :
Advanced: How can researchers design experiments to study degradation pathways under environmental conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Expose samples to UV light, elevated temperatures (40–60°C), and variable humidity.
- Analyze degradation products via LC-MS or NMR.
- Environmental Simulation :
- Use artificial wastewater matrices to mimic natural conditions.
- Track hydrolytic cleavage of the enone system over time.
- Control Measures : Include antioxidants (e.g., BHT) to differentiate oxidative vs. hydrolytic pathways .
Basic: What are the documented derivatives of this compound, and how do structural modifications affect bioactivity?
Methodological Answer:
- Reported Derivatives :
- Bicyclopyrone (herbicide).
- Flonicamid (insecticide).
- Sulfoxaflor (neonicotinoid analog).
- Structure-Activity Relationship (SAR) :
Advanced: What computational tools can predict the compound’s behavior in complex reaction systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or enzymes.
- Docking Studies : Predict binding affinities to biological targets (e.g., using AutoDock Vina).
- Reaction Pathway Analysis :
Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Standardized Protocols :
- Measure solubility in triplicate using shake-flask methods (buffered at pH 7.4).
- Determine logP via HPLC retention time correlation with reference standards.
- Interlaboratory Collaboration :
- Share samples with independent labs to validate reproducibility.
- Publish detailed methodologies (e.g., solvent pre-saturation steps) to minimize variability.
- Data Reconciliation : Use meta-analysis to identify outliers and systemic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
